

# Procyanidin B2: An Application Note for its Use as an Analytical Standard

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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**Procyanidin B2** (PB2), a B-type proanthocyanidin, is a naturally occurring flavonoid found abundantly in foods such as apples, grape seeds, and cocoa.[1] It is a dimer consisting of two (−)-epicatechin units linked by a C4 → C8 bond.[2] Exhibiting potent antioxidant, anti-inflammatory, and anti-cancer properties, **Procyanidin B2** is a subject of intense research in nutrition, pharmacology, and drug development.[1][3] Its well-characterized nature makes it an essential analytical standard for the accurate quantification and identification in complex matrices, including food products, herbal extracts, and biological samples. This document provides detailed protocols and data for using **Procyanidin B2** as a reference standard in analytical chemistry.

## **Physicochemical Properties and Handling**

Accurate analysis begins with the proper handling and storage of the analytical standard. **Procyanidin B2** is typically supplied as a neat solid and should be stored under recommended conditions to ensure its stability.

Table 1: Physicochemical Properties of **Procyanidin B2** 



Property	Value	Reference(s)
Synonyms	(−)-Epicatechin-(4 $\beta$ → 8)-(−)-epicatechin, Proanthocyanidin B2	[1]
CAS Number	29106-49-8	[1]
Molecular Formula	C30H26O12	[1][4]
Molecular Weight	578.52 g/mol	[1][4]
Purity	≥90% (HPLC) to ≥98%	[1][5]
Appearance	Crystalline solid	[5]
Storage Temperature	2-8°C or -20°C	[1][5]
Solubility	Soluble in ethanol, DMSO, dimethyl formamide (~30 mg/mL), and PBS (pH 7.2, ~10 mg/mL).	[5]

| Stability | Stable for ≥4 years when stored at -20°C as a solid. Aqueous solutions are not recommended for storage beyond one day. |[5] |

## **Spectroscopic Data for Identification**

Structural confirmation of **Procyanidin B2** in experimental samples can be achieved by comparing its spectroscopic data against the reference standard.

Table 2: Spectroscopic Data for Procyanidin B2



Technique	Key Data Points	Reference(s)
UV-Vis	λmax: ~281 nm in methanol or ethanol.	[5]
Mass Spectrometry (MS)	Negative ESI-MS: [M-H] <sup>-</sup> at m/z 577.1.	[6][7]
	MS/MS Fragmentation ([M-H] <sup>-</sup> ): Characteristic fragment ions at m/z 425.0, 407.0, and 289.0.	[6]

| Nuclear Magnetic Resonance (NMR) |  $^1$ H-NMR (in methanol-d<sub>4</sub>/D<sub>2</sub>O): Signals in the range of 6.5–7.15 ppm (aromatic protons) and 2.6–3.0 ppm (diastereomeric protons) are characteristic. | [8][9] |

## **Analytical Methodologies**

The following protocols provide robust methods for the quantification of **Procyanidin B2** in various samples.

## Protocol 3.1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for quantifying **Procyanidin B2** in plant extracts, food, and beverage samples.

- 1. Standard Preparation:
- Prepare a stock solution of Procyanidin B2 (1 mg/mL) in methanol or ethanol.
- Perform serial dilutions with the mobile phase to create a calibration curve (e.g., 1 100  $\mu g/mL$ ).
- 2. Sample Preparation (Example: Apple Peel):
- · Homogenize dried apple peel powder.



- Extract with subcritical water at 150°C for 15 minutes or with a 60% methanol/water solution containing 1% formic acid using ultrasonication.[10][11]
- Centrifuge the mixture and filter the supernatant through a 0.45  $\mu m$  syringe filter prior to injection.
- 3. Chromatographic Conditions:
- A generalized method is presented in the table below, which can be optimized for specific matrices.

Table 3: Typical HPLC-UV Conditions for Procyanidin B2 Analysis

Parameter	Condition	Reference(s)
Column	C18 reverse-phase (e.g., Phenomenex Luna C18, 250 mm × 4.6 mm, 5 µm)	
Mobile Phase A	Water with 0.5% Phosphoric Acid	
Mobile Phase B	Acetonitrile/Water (50:50, v/v)	
Gradient	Optimized based on sample complexity (isocratic or gradient elution).	
Flow Rate	1.0 mL/min	
Column Temperature	30°C	
Detection Wavelength	280 nm	

| Injection Volume | 10-20 µL | |

- 4. Quantitative Performance:
- The method demonstrates good linearity and recovery.



Table 4: Reported Quantitative Data for HPLC-UV Method

Parameter	Value	Reference(s)
Linearity Range	2.399 – 9.596 μg	
Correlation Coefficient (R²)	> 0.999	
Average Recovery	97.72%	

| Relative Standard Deviation (RSD)| 1.98% | |

## Protocol 3.2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying **Procyanidin B2** in complex biological matrices like plasma.

- 1. Standard and Internal Standard (IS) Preparation:
- Prepare a stock solution of **Procyanidin B2** (1 mg/mL) in methanol.
- Prepare a working stock solution of an appropriate internal standard (e.g., Quercetin).
- Create calibration standards by spiking blank plasma with Procyanidin B2 and a fixed concentration of IS.
- 2. Sample Preparation (Rat Plasma):
- To 100 μL of plasma, add the IS solution.
- Perform a one-step liquid-liquid extraction with 500 μL of ethyl acetate.
- Vortex and centrifuge the sample.
- Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for analysis.



#### 3. LC-MS/MS Conditions:

Table 5: Typical LC-MS/MS Conditions for **Procyanidin B2** Bioanalysis

Parameter	Condition	Reference(s)
Column	C18 reverse-phase (e.g., 100 mm x 2.1 mm, 3.5 µm)	[12][13]
Mobile Phase A	Water with 0.1% Formic Acid	[12][13]
Mobile Phase B	Methanol	[12][13]
Gradient	Linear gradient from 5% to 95% B over 10 minutes.	
Flow Rate	0.25 mL/min	[12][13]
Ionization Mode	Electrospray Ionization (ESI), Negative	[12][13]
MRM Transition (PB2)	m/z 577.1 → 289.0	[6]

| MRM Transition (IS) | Analyte-specific (e.g., Quercetin: m/z 301.0 → 151.0) | |

- 4. Quantitative Performance:
- The method is validated for high sensitivity and precision.

Table 6: Reported Quantitative Data for LC-MS/MS Method

Parameter	Value (for Procyanidin B2)	Reference(s)
Lower Limit of Quantification (LLOQ)	5 ng/mL	[12][13]
Intra- & Inter-day Variability	< 15%	[12][13]

| Extraction Recovery | ~74% |[12] |

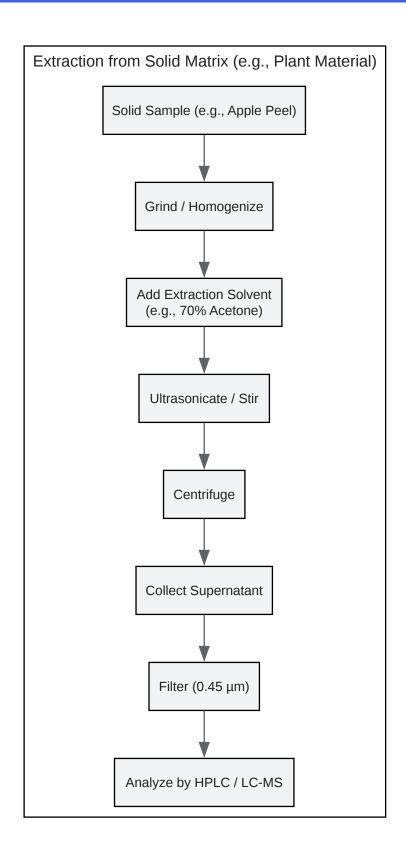




## **Application: Sample Preparation Workflows**

The selection of an appropriate extraction method is critical for accurate quantification. The following diagrams illustrate common workflows.

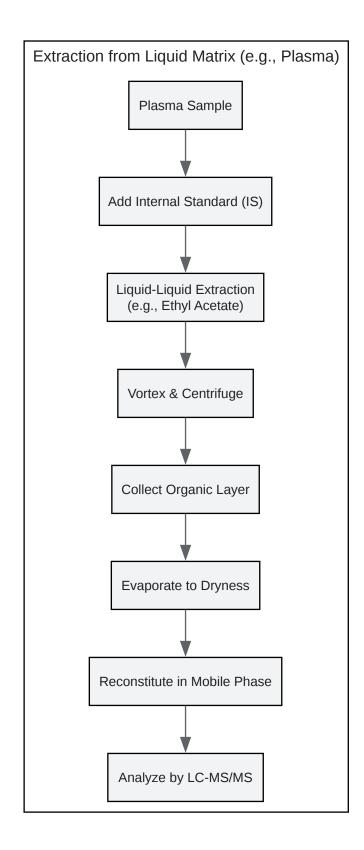




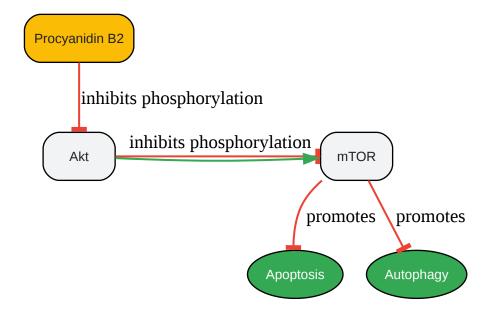
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**Figure 1.** General workflow for extracting **Procyanidin B2** from a solid matrix.

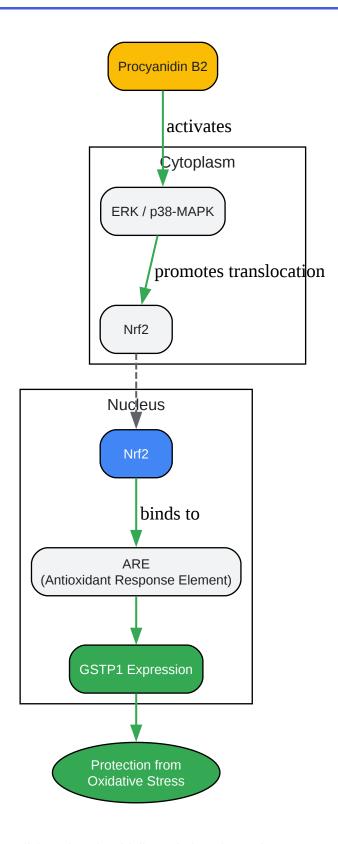












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